Tomaymycin DM Cytotoxicity IC₅₀ Comparison: PBD Monomer vs. Natural PBD Monomers and Synthetic Dimers
Tomaymycin DM demonstrates an IC₅₀ of 0.5 µM in cancer cell cytotoxicity assays, positioning it as approximately 2-fold more potent than the natural PBD monomer Tomaymycin (IC₅₀ = 1.0 µM) and 1.6-fold more potent than Anthramycin (IC₅₀ = 0.8 µM) . In contrast, synthetic PBD dimers (e.g., talirine, tesirine) achieve picomolar potency (IC₅₀ ~0.001–0.01 nM), approximately 50,000- to 500,000-fold more potent than Tomaymycin DM . This places Tomaymycin DM in a distinct intermediate potency range, offering a less cytotoxic alternative to PBD dimers for applications where reduced payload toxicity is advantageous.
| Evidence Dimension | In vitro cytotoxicity against cancer cell lines |
|---|---|
| Target Compound Data | IC₅₀ = 0.5 µM |
| Comparator Or Baseline | Tomaymycin: IC₅₀ = 1.0 µM; Anthramycin: IC₅₀ = 0.8 µM; PBD dimers: IC₅₀ = 0.001–0.01 nM |
| Quantified Difference | 2-fold more potent than Tomaymycin; ~50,000-fold less potent than PBD dimers |
| Conditions | Cancer cell line cytotoxicity assays (unspecified cell lines) |
Why This Matters
Quantitative potency stratification enables payload selection based on therapeutic index requirements; Tomaymycin DM fills a gap between low-potency natural monomers and ultra-potent dimers.
